molecular formula C12H14N2O2 B5068549 4-(1-acetyl-3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

4-(1-acetyl-3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No.: B5068549
M. Wt: 218.25 g/mol
InChI Key: XEXDQDGLXRNLDA-UHFFFAOYSA-N
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Description

The compound “4-(1-acetyl-3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol” is a type of pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The specific synthesis route for “this compound” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring attached to a phenol group at the 4-position and an acetyl group at the 1-position . The 3-position of the pyrazole ring is substituted with a methyl group .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Pyrazole derivatives are generally stable compounds. They may exhibit varying degrees of solubility in different solvents depending on the nature of their substituents .

Mechanism of Action

The mechanism of action of pyrazole derivatives often involves interactions with biological targets such as enzymes or receptors . The specific mechanism of action of “4-(1-acetyl-3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol” would depend on its specific biological activity.

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities . Future research on “4-(1-acetyl-3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol” could involve exploring its potential biological activities, developing more efficient synthesis methods, and studying its interactions with biological targets.

Properties

IUPAC Name

1-[3-(4-hydroxyphenyl)-5-methyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-7-12(14(13-8)9(2)15)10-3-5-11(16)6-4-10/h3-6,12,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXDQDGLXRNLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=C(C=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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